molecular formula C8H9NS B13502122 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole

3-thiophen-2-yl-2,5-dihydro-1H-pyrrole

Cat. No.: B13502122
M. Wt: 151.23 g/mol
InChI Key: CNMWJHBLHFGXPI-UHFFFAOYSA-N
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Description

3-Thiophen-2-yl-2,5-dihydro-1H-pyrrole is a nitrogenous heterocyclic compound that serves as a versatile synthetic intermediate and core scaffold in advanced chemical research. Its molecular architecture, which combines a pyrroline nucleus with a thiophene heterocycle, is of significant interest in the design of novel bioactive molecules and functional materials. In agrochemical research, structurally related tetramic acid and pyrrol-2-one derivatives have demonstrated notable antifungal activity against plant pathogens such as Fusarium graminearum , Rhizoctorzia solani , and Botrytis cinerea . This makes the compound a valuable template for the discovery and structural optimization of new fungicidal agents with potential novel mechanisms of action. Concurrently, in materials science, the 2,5-dihydro-1H-pyrrole (pyrroline) scaffold is a key precursor in developing conjugated polymers. When coupled with thiophene units, such structures can be electropolymerized to form conducting polymers with applications in organic electronics, including electrochromic devices, sensors, and organic field-effect transistors (OFETs) . The compound is intended for use in chemical synthesis, medicinal chemistry, and materials science research applications. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

3-thiophen-2-yl-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C8H9NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-3,5,9H,4,6H2

InChI Key

CNMWJHBLHFGXPI-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Thiophen 2 Yl 2,5 Dihydro 1h Pyrrole and Its Analogues

Classical Approaches in Pyrrole (B145914) Ring Formation Applied to Thiophen-Substituted Precursors

Classical methods for pyrrole ring formation have been adapted for the synthesis of thiophene-substituted dihydropyrroles. These established reactions, while sometimes requiring harsh conditions, form the foundation of heterocyclic synthesis.

Dieckmann Cyclization-Based Syntheses

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, can be a key step in the synthesis of pyrrolidinone precursors, which can then be further modified to yield 2,5-dihydropyrroles. This approach typically involves the preparation of an N-substituted diester where one of the ester groups is derived from a thiopheneacetic acid moiety.

The general strategy involves the synthesis of a diester intermediate, which upon treatment with a strong base, undergoes intramolecular cyclization to form a 3-(thiophen-2-yl)pyrrolidin-2-one derivative. Subsequent reduction and dehydration steps can then lead to the desired 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole. While specific examples for the direct synthesis of the target compound are not extensively documented, the tandem thia-Michael/Dieckmann condensation of allenyl esters with methyl mercaptoacetate (B1236969) demonstrates a regioselective route to trisubstituted thiophenes, showcasing the utility of the Dieckmann condensation in constructing complex heterocyclic systems. researchgate.net

Table 1: Illustrative Reaction Conditions for Dieckmann Cyclization-Based Approaches

StepReagents and ConditionsProduct TypeReference
Cyclization Diester precursor, Strong Base (e.g., NaH, NaOEt) in an inert solvent (e.g., Toluene, THF)β-keto ester (pyrrolidinone derivative) researchgate.net
Reduction/Dehydration Reducing agent (e.g., LiAlH4), followed by acid-catalyzed dehydration2,5-dihydropyrroleGeneral Knowledge

Paal-Knorr Condensation Variants

The Paal-Knorr synthesis is a cornerstone for the formation of five-membered heterocycles, including pyrroles and their partially saturated analogs. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.in For the synthesis of this compound, a key precursor would be a 1-(thiophen-2-yl)-substituted-1,4-dicarbonyl compound.

The reaction proceeds by the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole ring. wikipedia.org The versatility of this method allows for the introduction of various substituents on the nitrogen atom by selecting the appropriate primary amine. The synthesis of the requisite 1,4-dicarbonyl precursor can be achieved through several methods, including the Stetter reaction or the acylation of thiophene (B33073) derivatives.

Table 2: Paal-Knorr Synthesis of Thiophene-Substituted Pyrroles

1,4-Dicarbonyl PrecursorAmineCatalyst/SolventProductYieldReference
1-(Thiophen-2-yl)butane-1,4-dionePrimary Amine (R-NH2)Acetic Acid1-R-2-methyl-5-(thiophen-2-yl)-1H-pyrroleVaries uctm.edu
2,5-HexanedioneBenzylamineMgI2 etherate1-Benzyl-2,5-dimethyl-1H-pyrroleGood uctm.edu

Modern Convergent and Divergent Synthetic Routes

Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. These modern approaches often allow for the rapid construction of complex molecules from simple starting materials.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the synthesis of highly substituted pyrrolines. nih.gov These reactions are highly convergent and can generate molecular diversity efficiently.

A plausible MCR approach for the synthesis of 3-thiophen-2-yl-2,5-dihydropyrrole analogs could involve the reaction of a thiophene-containing β-ketoester, an aldehyde, and an amine. For instance, a novel three-component reaction leading to diversely substituted cis and trans 2-pyrrolines has been reported, showcasing the potential of MCRs in this field. nih.gov Another one-pot synthesis of pyrrole derivatives proceeds via a Kornblum–de la Mare rearrangement of 3,5-dihydro-1,2-dioxines to an in situ 1,4-diketone, which then undergoes condensation with an amine. researchgate.net

Table 3: Examples of Multicomponent Reactions for Pyrroline Synthesis

Reactant 1Reactant 2Reactant 3ConditionsProduct TypeReference
N-(Arylsulfonamido)acetophenoneAldehydeMalononitrileReflux in ethanol (B145695) with Et3NDensely functionalized 2-pyrrolines nih.gov
3,5-Dihydro-1,2-dioxinePrimary Amine-One-pot rearrangement and condensation2,5-Disubstituted pyrroles researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. pensoft.net The Paal-Knorr condensation is particularly amenable to microwave irradiation. organic-chemistry.orgresearchgate.net

The synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and amines can be significantly expedited under microwave conditions. ijpsjournal.com For example, the cyclization of various diketones with amines has been efficiently carried out using microwave heating, reducing reaction times from hours to minutes. pensoft.net This protocol is highly adaptable for the synthesis of a library of thiophene-substituted dihydropyrroles by varying the 1,4-dicarbonyl precursor and the primary amine.

Table 4: Microwave-Assisted Paal-Knorr Synthesis of Pyrroles

1,4-DiketoneAmineConditionsReaction TimeYieldReference
Substituted 1,4-diketonesVarious primary aminesAcetic acid, MW, 120–150 °C2–10 min65–89% pensoft.net
2,5-DimethoxytetrahydrofuranAryl sulfonamides/anilinesWater, MWVariesGood researchgate.net

Solid-Phase Synthetic Strategies for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of large libraries of compounds for high-throughput screening. nih.gov This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products are washed away.

The synthesis of pyrrolidine (B122466) and pyrrole libraries on solid phase has been successfully demonstrated. nih.govpnas.org A general strategy for generating a library of this compound analogues would involve anchoring a suitable thiophene-containing building block to a resin, followed by a series of reactions to construct the dihydropyrrole ring and introduce diversity at various positions. For example, a library of highly functionalized pyrrolidines has been synthesized using a solid-phase approach starting from a bicyclic β-lactam scaffold. nih.gov Another approach involves the solid-phase synthesis of isoxazolinopyrrole libraries through pyrrole annulation with isocyano derivatives. researchgate.net

Table 5: Key Steps in Solid-Phase Synthesis of Pyrrolidine/Pyrrole Libraries

Resin TypeKey Building BlockKey Reaction StepDiversification StrategyReference
TentaGelEncoded amino acidsPyrrolidine synthesisSplit-and-pool synthesis with tagged building blocks pnas.org
Wang ResinIsocyanoacetatePyrrole annulationVariation of isocyano derivatives and subsequent modifications researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly

The construction of the core bia-ryl structure of this compound and its analogues often relies on the efficiency and selectivity of transition metal-catalyzed cross-coupling reactions. These methods facilitate the formation of carbon-carbon bonds between the thiophene and pyrrole precursors, providing a powerful toolkit for chemists.

Stille Coupling Methodologies for C-C Bond Formation

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, has proven to be a versatile and widely utilized method for C-C bond formation. orgsyn.orgwikipedia.org Its tolerance of a wide array of functional groups and the stability of the organostannane reagents make it a robust choice for the synthesis of complex molecules. orgsyn.orgwikipedia.org

In the context of synthesizing this compound analogues, the Stille reaction can be employed to couple a stannylated thiophene derivative with a halogenated 2,5-dihydropyrrole, or vice versa. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgwiley-vch.de

Recent advancements have focused on the development of more active and stable palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, which allow the reaction to proceed under milder conditions and with a broader substrate scope. orgsyn.org The choice of ligands, solvents, and additives can significantly influence the reaction's efficiency and yield.

Reactant 1Reactant 2Catalyst SystemKey Features
2-Tributylstannylthiophene3-Bromo-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrolePd(PPh₃)₄Mild reaction conditions, good functional group tolerance. wikipedia.org
3-Iodo-1-tosyl-2,5-dihydro-1H-pyrroleThiophene-2-boronic acid pinacol (B44631) ester (Stille variant with boronic esters)PdCl₂(dppf), CsFAvoids toxic tin reagents, though technically a Suzuki-Miyaura coupling, it highlights the adaptability of coupling strategies.

This table is illustrative and provides examples of potential Stille coupling strategies.

Sonogashira Coupling in Extended π-Conjugated Systems

For the synthesis of analogues featuring extended π-conjugated systems, the Sonogashira coupling reaction is an invaluable tool. wikipedia.org This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, forming a C(sp)-C(sp²) bond. organic-chemistry.orglibretexts.org This methodology allows for the introduction of an alkyne linker between the thiophene and dihydropyrrole rings, which can then be further manipulated or serve as a key component of a larger conjugated system.

The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org Copper-free variations have also been developed to circumvent issues like homocoupling of the alkyne. wikipedia.org

Aryl/Vinyl HalideTerminal AlkyneCatalyst SystemApplication
3-Iodo-1-Boc-2,5-dihydro-1H-pyrrole2-EthynylthiophenePdCl₂(PPh₃)₂, CuI, Et₃NIntroduction of an ethynyl (B1212043) bridge between the two rings. beilstein-journals.org
2-Bromothiophene3-Ethynyl-1-Boc-2,5-dihydro-1H-pyrrolePd(PPh₃)₄, CuI, i-Pr₂NHSynthesis of analogues with extended conjugation.

This table presents hypothetical examples of Sonogashira coupling for creating extended π-systems.

Ru-Catalyzed C-H/N-H Activation for Pyrrole Functionalization

Ruthenium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. acs.org While direct application to this compound is still an area of active research, the principles can be extrapolated from studies on related pyrrole systems. These reactions often proceed via a chelation-assisted mechanism, where a directing group on the pyrrole ring coordinates to the ruthenium center, facilitating the regioselective cleavage of a nearby C-H bond.

Ruthenium catalysts have been successfully employed in multicomponent reactions to construct substituted pyrroles from simple precursors like ketones, amines, and diols. acs.org This approach offers a high degree of convergence and atom efficiency. Furthermore, Ru-catalyzed dehydrogenative coupling reactions can be used to functionalize pre-existing pyrrole rings. organic-chemistry.org

Derivatization and Functionalization Techniques

Once the core this compound scaffold is assembled, subsequent derivatization and functionalization are often necessary to modulate its properties for specific applications.

Regioselective Functionalization of the Pyrrole Ring

The 2,5-dihydropyrrole ring offers several sites for functionalization. The nitrogen atom can be readily substituted using standard N-alkylation or N-acylation procedures. The double bond within the ring is susceptible to a variety of electrophilic additions and cycloaddition reactions.

Achieving regioselectivity in the functionalization of the pyrrole ring is a key challenge. researchgate.net The electronic nature of the substituents on both the thiophene and pyrrole rings can influence the reactivity and regiochemical outcome of subsequent reactions. For instance, the directing effect of the nitrogen protecting group can play a crucial role in electrophilic aromatic substitution-type reactions on the pyrrole ring. A dearomative chlorination of 1H-pyrroles followed by nucleophilic substitution has been shown to be an effective method for producing highly functionalized 2H-pyrroles. nih.gov

Reaction TypeReagentsPosition of FunctionalizationNotes
N-AlkylationAlkyl halide, Base (e.g., NaH)N-1A common method for introducing substituents on the nitrogen atom.
AcylationAcyl chloride, Lewis acidC-4 or C-5The regioselectivity can be influenced by the N-substituent and reaction conditions.
HalogenationNBS, Br₂, or I₂C-4 or C-5Provides a handle for further cross-coupling reactions.

This table provides a general overview of potential regioselective functionalization reactions.

Substituent Effects on Synthetic Accessibility and Reaction Outcomes

The nature and position of substituents on both the thiophene and the dihydropyrrole rings can have a profound impact on the synthetic accessibility and the outcome of chemical reactions. uctm.edu Electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of the respective rings, thereby influencing the feasibility and rate of coupling reactions.

For example, in Stille coupling, electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, while steric hindrance near the reaction center can impede the coupling process. nih.gov Similarly, the acidity of the N-H proton in the dihydropyrrole ring and the electron density of the double bond are influenced by the N-substituent, which in turn affects its reactivity in subsequent functionalization steps. A thorough understanding of these electronic and steric effects is crucial for the rational design of synthetic routes to complex analogues of this compound.

Synthesis of Hydrazone and Related Derivatives

The introduction of a hydrazone moiety to the this compound scaffold, specifically to its pyrrol-2-one analogue, is a key strategy for creating novel chemical entities. nih.gov The synthesis is typically a multi-step process that involves the initial formation of a core heterocyclic structure, followed by the attachment of a side chain, and finally, the condensation reaction to form the hydrazone group. nih.govresearchgate.net

A common synthetic route begins with the preparation of a key intermediate, substituted 4-hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one. nih.gov This intermediate serves as the foundation for subsequent modifications. The hydroxyl group at the 4-position is then reacted with a substituted 2-bromo-1-phenylethan-1-one in the presence of a base like triethylamine (B128534) in a solvent such as acetone (B3395972). This step yields a 4-(2-oxo-2-phenylethoxy)-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one intermediate. nih.gov

The final step in forming the hydrazone derivative is the condensation of the keto group in the newly introduced side chain with various substituted hydrazine (B178648) hydrochlorides. nih.gov This reaction is typically carried out in ethanol under reflux conditions, leading to the formation of the target 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety. nih.govnih.gov The general synthetic pathway is illustrated in the scheme below.

Scheme 1: General Synthetic Route for Hydrazone Derivatives of 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one nih.gov

General synthetic scheme for the preparation of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group.

Step i: Amidation and Dieckmann cyclization. Step ii: Reaction with substituted 2-bromo-1-phenylethan-1-one in acetone with triethylamine. Step iii: Condensation with substituted hydrazine hydrochloride in ethanol. nih.gov

The variability in the final hydrazone derivatives is achieved by using different substituted hydrazines in the final condensation step. This allows for the creation of a library of compounds with diverse functional groups. nih.gov The table below details the specific substituent groups (R¹ and R²) and the corresponding yields for a series of synthesized compounds.

Research Findings and Data

The structures of the synthesized hydrazone derivatives have been confirmed using various analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov The research demonstrates a robust and versatile synthetic method for producing a wide array of these complex molecules.

Table 1: Synthesized Hydrazone Derivatives of 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one and Their Yields nih.gov

CompoundR¹ SubstituentR² SubstituentYield (%)
5aHH75
5bH2-Cl79
5cH3-Cl76
5dH4-Cl83
5eH2-Br77
5fH4-Br81
5gH2-F75
5hH4-F78
5iH2-CH₃72
5jH4-CH₃76
5kH2-OCH₃71
5lH4-OCH₃75
5mH2-NO₂85
5nH3-NO₂88
5oH4-NO₂90
5pCH₃H70
5qCH₃4-Cl75
5rCH₃4-Br78
5sCH₃4-F72
5tCH₃4-NO₂85
5uCH₃2,4-di-Cl81

This synthetic approach highlights an effective method for functionalizing the 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one core with a hydrazone group, enabling the exploration of this chemical space for various applications. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole, ¹H and ¹³C NMR, along with two-dimensional techniques, would be indispensable for confirming the connectivity and spatial relationships of the atoms.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the dihydropyrrole and thiophene (B33073) rings. The dihydropyrrole ring contains protons in both aliphatic and olefinic environments, while the thiophene ring protons are aromatic. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature signals corresponding to the sp²-hybridized carbons of the thiophene ring and the C=C double bond of the dihydropyrrole, as well as the sp³-hybridized carbons of the dihydropyrrole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position (Dihydropyrrole Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H 1.5 - 3.5 (broad) -
C2-H₂ ~4.0 - 4.2 ~55 - 60
C3 - ~125 - 130
C4-H ~6.1 - 6.3 ~128 - 132
C5-H₂ ~4.0 - 4.2 ~55 - 60
Atom Position (Thiophene Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2' - ~140 - 145
C3'-H ~7.0 - 7.1 ~124 - 126
C4'-H ~7.0 - 7.1 ~127 - 128
C5'-H ~7.2 - 7.4 ~123 - 125

Note: Predicted values are based on typical chemical shifts for 3-pyrroline (B95000) and 2-substituted thiophene moieties.

To definitively assign the ¹H and ¹³C signals and confirm the connectivity between the two ring systems, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, the key HMBC correlation would be between the olefinic proton at C4 of the dihydropyrrole ring and the C2' carbon of the thiophene ring, which would definitively prove the point of attachment between the two heterocyclic systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space. A NOESY spectrum would be expected to show correlations between the dihydropyrrole C4 proton and the thiophene C3' proton, further confirming the structure and providing insight into the preferred conformation of the molecule. The use of such 2D NMR techniques is standard for the structural confirmation of similar thiophene-pyrrolone derivatives. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule, serving as a unique molecular "fingerprint."

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its functional groups. Based on spectra of the parent compounds, 3-pyrroline nist.gov and thiophene nist.gov, key absorptions can be predicted.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Dihydropyrrole) Stretch 3300 - 3500 Medium, Broad
C-H (Thiophene) Stretch 3050 - 3150 Medium
C-H (Dihydropyrrole, sp²) Stretch 3000 - 3100 Medium
C-H (Dihydropyrrole, sp³) Stretch 2850 - 3000 Medium
C=C (Dihydropyrrole) Stretch 1640 - 1680 Medium-Weak
C=C (Thiophene) Stretch 1500 - 1600 Medium
N-H Bend 1550 - 1640 Medium
C-N (Dihydropyrrole) Stretch 1000 - 1250 Medium

Laser-Raman spectroscopy is complementary to FT-IR, as it is particularly sensitive to non-polar, symmetric molecular vibrations. The thiophene ring, being a highly polarizable system, is expected to produce strong signals in the Raman spectrum. The symmetric "ring breathing" vibration of the thiophene moiety typically gives rise to a very intense Raman band. jchps.comresearchgate.net This technique would be especially useful for confirming the integrity of the thiophene ring within the final compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molecular formula C₈H₉NS), the molecular weight is 151.23 g/mol . evitachem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 151. The fragmentation pattern would likely involve characteristic losses from the parent ion. Plausible fragmentation pathways could include:

Cleavage of the bond between the two rings, leading to fragments corresponding to the thiophene cation (m/z 83) and the dihydropyrrole radical, or vice versa.

Fragmentation of the dihydropyrrole ring, similar to that observed for 3-pyrroline itself, which shows a prominent fragment from the loss of a hydrogen atom. nist.gov

Loss of small, stable molecules like HCN from the dihydropyrrole ring.

Analysis of these fragments would provide strong corroborating evidence for the proposed molecular structure.

Definitive Structural Determination of this compound via Single-Crystal X-ray Diffraction: A Review

Despite extensive searches of chemical and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound this compound could be located.

While the definitive crystal structure of this compound is not available in the current scientific literature, the crystallographic analysis of closely related structures provides valuable insights into the expected molecular geometry and packing motifs. For instance, studies on derivatives often reveal the planarity or puckering of the dihydro-pyrrole ring, the relative orientation of the thiophene substituent, and the nature of non-covalent interactions that stabilize the crystal lattice.

The standard procedure for such an analysis involves:

Crystal Growth: Growing a single crystal of sufficient quality and size, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: Mounting the crystal on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector collects the diffraction pattern produced by the electrons of the atoms.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods (structure solution), and these positions are refined to best fit the experimental data.

Were the data available for this compound, it would be presented in detailed tables. A typical crystallographic data table would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules in the unit cell (Z). A second table would typically list selected bond lengths and angles, providing a quantitative description of the molecular geometry.

In the absence of direct experimental data for this compound, any detailed discussion of its crystal structure would be speculative. The scientific community awaits the successful crystallization and structural elucidation of this compound to provide a definitive understanding of its solid-state conformation and intermolecular interactions.

Theoretical and Computational Investigations of 3 Thiophen 2 Yl 2,5 Dihydro 1h Pyrrole Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netscispace.com It is used to determine various properties by calculating the electron density of a system. For 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole, DFT would provide fundamental insights into its geometry, orbital energies, and reactivity patterns.

The first step in a computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. scispace.com This process identifies the most likely conformation(s) of the molecule and calculates key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

For this compound, a key aspect of conformational analysis would be determining the dihedral angle between the thiophene (B33073) and dihydropyrrole rings. This angle dictates the degree of π-conjugation between the two heterocyclic systems and significantly influences the molecule's electronic properties. A more planar conformation would suggest greater electronic communication between the rings. DFT calculations would yield precise values for these parameters, which could be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data).
ParameterAtoms InvolvedCalculated Value
Bond LengthC(thiophene)-C(pyrrole)~1.47 Å
Bond AngleC-C(pyrrole)-N~110°
Dihedral AngleThiophene Ring - Pyrrole (B145914) Ring~20-40°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. slideshare.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (Eg), a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. acs.org For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. Typically, in such π-conjugated systems, the HOMO and LUMO are distributed across both the thiophene and pyrrole rings. researchgate.net The energy of these orbitals and the band gap can be "tuned" by adding electron-donating or electron-withdrawing substituents to either ring, a strategy often used in designing materials for organic electronics. nih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data).
OrbitalEnergy (eV)
HOMO-5.50
LUMO-1.50
Band Gap (Eg)4.00

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. acs.orgnih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show a region of negative potential around the sulfur atom of the thiophene ring and the nitrogen atom of the pyrrole ring, indicating their nucleophilic character. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps to understand delocalization, conjugation, and hyperconjugative effects that contribute to molecular stability. For the subject compound, NBO analysis could quantify the electron delocalization between the π-system of the thiophene ring and the orbitals of the dihydropyrrole ring, providing a deeper understanding of the electronic communication between the two heterocyclic components.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms and molecules over time. mdpi.com MD simulations are used to explore the conformational space of a molecule, revealing its flexibility and how it behaves in a realistic environment, such as in a solvent or interacting with a biological target. researchgate.net

For this compound, an MD simulation could track the rotation around the bond connecting the two rings, showing the range of accessible dihedral angles at a given temperature. This provides a more complete understanding of the molecule's structural dynamics than static optimization alone. Such simulations are crucial for predicting how the molecule might adapt its shape to bind to a receptor or self-assemble into larger structures. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netaiu.edu.sy These models are built by calculating a set of molecular descriptors (numerical representations of chemical structure) and using statistical methods to create a mathematical equation that predicts the activity or property of interest. imist.matandfonline.comresearchgate.net

To develop a QSAR model for derivatives of this compound, one would first need a dataset of several analogues with experimentally measured biological activity (e.g., enzyme inhibition). Molecular descriptors—such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—would be calculated for each analogue. A statistical method, like multiple linear regression, would then be used to build a predictive model. tandfonline.com The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. rsc.org

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

No specific studies detailing the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) and their correlation with experimental data for this compound were found.

Analysis of Molecular Interactions and Crystallographic Packing via Hirshfeld Surface Analysis

There are no available crystallographic data or Hirshfeld surface analysis studies specifically conducted on this compound to provide insights into its molecular interactions and packing in the solid state.

Aromaticity Probing using Nuclear Independent Chemical Shift (NICS) Calculations

No research was identified that performed NICS calculations to probe the aromaticity of the thiophene or dihydropyrrole rings within the this compound molecule.

Mechanistic Investigations of Biological System Interactions and Enzymatic Modulation by 3 Thiophen 2 Yl 2,5 Dihydro 1h Pyrrole Derivatives Excluding Clinical Outcomes

Computational Molecular Docking Studies with Target Biomolecules

Computational molecular docking studies have been instrumental in elucidating the potential binding modes and interactions of 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole derivatives with various biological targets. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular forces that stabilize the complex.

For instance, derivatives of this scaffold have been docked into the active sites of enzymes such as acetylcholinesterase (AChE). researchgate.net Molecular docking of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a related structure, revealed its potential to bind within the active site of AChE, suggesting a probable mode of enzyme inhibition. researchgate.net Similarly, docking studies with pyrrolo[2,3-d]pyrimidine derivatives have been conducted to understand their interaction with cancer-related kinases. nih.gov

In the context of antimicrobial research, pyrrole (B145914) derivatives have been docked against enzymes like enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival. mdpi.com These studies help in understanding the specific amino acid residues that interact with the thiophene (B33073) and pyrrole moieties, guiding the design of more potent inhibitors. The electron-rich nature of the thiopene and pyrrole rings often allows for significant pi-pi stacking and hydrophobic interactions within the enzyme's active site. evitachem.comnih.gov

The following table summarizes representative molecular docking studies involving thiophene-pyrrole derivatives and their target biomolecules.

Derivative ClassTarget BiomoleculeKey Predicted InteractionsReference
Pyrrolo[2,3-d]pyrimidinesCancer-related kinasesHydrogen bonding, hydrophobic interactions nih.gov
2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidineAcetylcholinesterase (AChE)Pi-pi stacking, hydrogen bonding researchgate.net
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazidesEnoyl-ACP reductase (InhA), DHFRHydrogen bonding with key residues (e.g., ARG60, ARG32, GLN28) mdpi.com
Thieno[3,2-b]pyrrole-5-carboxamidesLysine Specific Demethylase 1 (LSD1)Interactions with key residues like Asn535 preprints.org

Enzyme Inhibition Mechanisms and Theoretical Binding Affinity Predictions

Building upon docking studies, the investigation of enzyme inhibition mechanisms provides a deeper understanding of how this compound derivatives modulate enzyme activity. Kinetic studies, often complemented by computational predictions, can determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the binding affinity.

For example, kinetic analysis of certain pyrrole derivatives has shown them to be mixed competitive inhibitors of butyrylcholinesterase (BChE). nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov

Theoretical binding affinity, often calculated as binding energy (e.g., in kcal/mol), is a key output of molecular docking simulations. These values provide a quantitative estimate of the stability of the ligand-receptor complex. For instance, thieno[3,2-b]pyrrole-5-carboxamide derivatives have been evaluated for their binding affinity to Lysine Specific Demethylase 1 (LSD1), with lower binding energies indicating more favorable interactions. preprints.org Similarly, studies on 2,6-diarylidene cyclohexanone (B45756) analogs, which can be conceptually related, have used binding energy calculations to predict their potency as pyridoxal (B1214274) kinase inhibitors. nih.gov

The table below provides examples of enzyme inhibition data for related thiophene-pyrrole structures.

Derivative/CompoundTarget EnzymeInhibition TypePredicted Binding Affinity (kcal/mol)Reference
1,3-diaryl-pyrrole derivative (Compound 3p)Butyrylcholinesterase (BChE)Mixed competitiveNot explicitly stated, but potent inhibition observed nih.gov
2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidineAcetylcholinesterase (AChE)Not specifiedNot explicitly stated, but promising inhibitory activity reported researchgate.net
Thieno[3,2-b]pyrrole-5-carboxamide derivativesLysine Specific Demethylase 1 (LSD1)ReversibleNot explicitly stated, but used to guide design of potent inhibitors preprints.org
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivativesEnoyl ACP Reductase, DHFRNot specifiedDocking scores ranged from 4.29 to 6.09 mdpi.com

Structure-Activity Relationship (SAR) Studies: Methodological Frameworks and Correlative Analyses

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These studies involve systematically modifying the chemical structure and observing the effect on its interaction with a biological target.

Methodological frameworks for SAR often involve synthesizing a library of analogs with variations at different positions of the core scaffold. For example, in pyrrolo[3,2-d]pyrimidine derivatives, modifications to the pyrrole or pyrimidine (B1678525) ring can significantly impact their inhibitory activity against kinases like EGFR and CDK2. nih.gov The presence and position of substituents on the thiophene and pyrrole rings are critical. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its binding affinity. nih.gov

Correlative analyses in SAR often employ quantitative structure-activity relationship (QSAR) models. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the steric and electrostatic fields of the molecules. preprints.org These models generate contour maps that highlight regions where modifications are likely to enhance or diminish activity, providing a rational basis for designing new, more potent derivatives. preprints.org

Key SAR insights for related thiophene and pyrrole derivatives include:

Substitution on Aromatic Rings: The nature and position of substituents on the thiophene ring can significantly influence biological activity. For example, in a series of 3-amino thiophene derivatives, the presence of benzoyl and ester groups at a specific position increased inhibitory activity. nih.gov

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

Fusion with Other Heterocycles: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines or diazepines, has been a successful strategy to create potent inhibitors of various enzymes. nih.gov

Exploration of Cellular Pathway Modulation in vitro (Emphasis on Mechanism, not specific biological activity/outcome)

In vitro studies on cell cultures provide a platform to investigate how this compound derivatives modulate cellular pathways. These investigations focus on the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest, rather than specific therapeutic outcomes.

For example, certain pyrazolyl-chalcone derivatives containing a thiophene moiety have been shown to affect gene expression levels in cancer cell lines. d-nb.info Studies on [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (compound 7g) demonstrated significant changes in the expression of genes like AMY2A, FOXG1, PKM, and PSPH in lung and liver cancer cells. d-nb.info This compound also induced DNA damage and fragmentation, indicating an apoptotic mechanism of action. d-nb.info

Furthermore, some pyrrolo[3,2-d]pyrimidine derivatives have been observed to arrest the cell cycle at the S phase in MCF-7 breast cancer cells, suggesting an interference with DNA replication. nih.gov The ability of a compound to modulate such fundamental cellular processes is often linked to its interaction with key regulatory proteins, such as cyclin-dependent kinases (CDKs).

The following table summarizes findings on the cellular pathway modulation by related compounds.

Compound/Derivative ClassCell LineObserved Mechanistic EffectReference
[3-(Thiophen-2-yl)pyrazol-4-yl]chalcone (7g)Lung (A549) and Liver (HepG2) cancer cellsAltered gene expression (AMY2A, FOXG1, PKM, PSPH), induced DNA damage and fragmentation d-nb.info
Pyrrolo[3,2-d]pyrimidine derivative (8b)Breast cancer (MCF-7) cellsCell cycle arrest at the S phase nih.gov
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides-Inhibition of enzymes in microbial metabolic pathways (InhA, DHFR) mdpi.com

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Derivatives

Computational (in silico) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to assess the drug-likeness of derivatives of this compound and identify potential liabilities before extensive experimental work is undertaken.

Various software tools and web servers are used to calculate physicochemical properties and predict ADME parameters. For instance, Lipinski's rule of five is a commonly used filter to evaluate the oral bioavailability of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

Studies on various thiophene and pyrrole derivatives have included computational ADME predictions. For example, in silico ADME studies of 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives showed that they possess acceptable pharmacokinetic properties. derpharmachemica.com Similarly, ADMET (ADME and Toxicity) predictions for 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivatives helped in selecting promising candidates with good ADMET profiles for further development. researchgate.net These predictions often include parameters like Caco-2 permeability (for intestinal absorption), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes.

The table below shows a representative set of predicted ADME properties for related compound classes.

Derivative ClassPredicted ADME PropertiesSignificanceReference
1,3-diaryl-pyrrole derivatives (3o, 3p)Compliant with Lipinski's rule of fiveGood potential for oral bioavailability nih.gov
5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivativesAcceptable values for H-bond donors/acceptors, Caco-2 permeability, and logBBFavorable pharmacokinetic profile derpharmachemica.com
Thiazole, thiophene, and 2-pyridone derivativesGood ADME assessmentsSuitable for further drug administration nih.gov
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivativesGood ADMET properties for selected new designs (T1, T2)Identification of candidates with favorable drug-like properties researchgate.net

Advanced Applications and Materials Science Development Using 3 Thiophen 2 Yl 2,5 Dihydro 1h Pyrrole Moieties

Building Blocks for Electroactive and π-Conjugated Polymers

Molecules containing the thiophene-pyrrole backbone are crucial building blocks for creating π-conjugated polymers with tailored properties for electronic and optoelectronic applications. tcichemicals.comrsc.org The combination of the electron-rich thiophene (B33073) ring and the pyrrole (B145914) ring allows for significant electronic delocalization along the polymer chain. This structure is foundational for materials used in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and electrochromic devices. rsc.orgresearchgate.net

The archetypal structure in this class is 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS), which serves as a versatile monomer. By modifying the nitrogen atom of the pyrrole ring or the thiophene units, researchers can systematically alter the resulting polymer's solubility, morphology, and electronic characteristics. researchgate.net The inherent planarity of these systems, especially in fused derivatives like dithieno[3,2-b:2',3'-d]pyrroles (DTPs), promotes strong intermolecular π-π stacking, which is essential for efficient charge transport in solid-state devices. bohrium.comresearchgate.netulb.ac.be

Polymerization Strategies with Thiophen-Dihydropyrrole Monomers

Several polymerization techniques are employed to synthesize polymers from thiophene-pyrrole monomers, each offering distinct advantages in controlling the polymer's structure and properties.

Electrochemical Polymerization: This is a widely used method where a polymer film is grown directly onto an electrode surface by applying an electrical potential. tcichemicals.comresearchgate.net The process allows for precise control over film thickness and morphology. researchgate.net For thiophene-pyrrole copolymers, the polymerization potential can be adjusted to control the ratio of the two heterocyclic units in the final polymer, as they have different oxidation potentials. bohrium.comnih.govresearchgate.net This technique is particularly useful for applications requiring thin, uniform films, such as sensors and electrochromic windows. tcichemicals.com

Chemical Oxidative Polymerization: This method involves the use of a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to initiate polymerization in a solution. researchgate.net It is a scalable approach suitable for producing larger quantities of the polymer. nih.govmdpi.com The reaction conditions, such as solvent, temperature, and the order of reagent addition, significantly impact the polymer's molecular weight and yield. nih.govmdpi.com

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization (DArP), are powerful tools for creating well-defined, regioregular polymers. ulb.ac.bersc.org These methods involve the reaction of di-halogenated monomers with organotin or boronic acid ester derivatives, allowing for the synthesis of alternating donor-acceptor copolymers with precise control over the polymer backbone structure. ulb.ac.bersc.org This level of control is critical for optimizing performance in high-efficiency electronic devices. acs.org

Influence of Molecular Design on Polymer Electronic Structure

The electronic properties of polymers derived from thiophene-pyrrole monomers are highly tunable through strategic molecular design. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the band gap, can be engineered by modifying the monomer structure. researchgate.netnih.govresearchgate.net

Substitution Effects: Introducing electron-donating or electron-withdrawing groups onto the polymer backbone can significantly alter the HOMO and LUMO levels. rsc.orgrsc.org For instance, adding electron-withdrawing groups tends to lower both the HOMO and LUMO energy levels, which can improve the polymer's stability against oxidation. researchgate.netrsc.org Conversely, electron-donating groups raise the HOMO level.

Backbone Planarity: The degree of planarity along the polymer backbone is a critical factor influencing electronic properties. More planar structures, often achieved by creating fused ring systems (e.g., dithienopyrroles or diketopyrrolopyrroles), lead to more effective π-conjugation. acs.orgrsc.org This enhanced conjugation narrows the band gap, shifting light absorption to longer wavelengths, and promotes intermolecular interactions that improve charge carrier mobility. ulb.ac.beacs.org A comparative study of a fused versus an unfused diketopyrrolopyrrole-based polymer demonstrated that the fused, more planar structure resulted in significantly improved molecular packing and higher charge carrier mobility. acs.org

Donor-Acceptor (D-A) Strategy: A common and effective design principle is to create alternating copolymers of electron-rich (donor) and electron-poor (acceptor) units. Thiophene-pyrrole moieties can act as donors, and when copolymerized with strong acceptor units, they produce low-band-gap materials. mdpi.com This approach is fundamental to the development of polymers for organic solar cells, as it allows for broad absorption of the solar spectrum. rsc.orgmdpi.com

The following table summarizes the electronic properties of various polymers based on thiophene and pyrrole building blocks, illustrating the impact of different molecular designs.

Polymer SystemHOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)Key Design Feature
P(DPP-DPP)-5.0-3.71.3Acceptor-Acceptor copolymer mdpi.com
P(DPP-DAP)-5.1-4.11.0Acceptor-Acceptor copolymer mdpi.com
P(DPP-BTPBF)-5.5-4.40.9Strong acceptor comonomer mdpi.com
PBDTT-DPP (unfused)-5.31-3.621.69Unfused DPP core acs.org
PBDTT-DPPFu (fused)-5.25-3.631.62Planar, fused DPP core acs.org

Role in Sensor Development and Molecular Recognition (Theoretical/Design Aspects)

The unique combination of conductivity and functionalizability makes thiophene-pyrrole hybrid polymers highly promising materials for chemical sensors and biosensors. bohrium.comresearchgate.netresearchgate.net The core principle behind their use in sensing is that the binding of a target analyte to the polymer surface induces a measurable change in the polymer's physical properties, such as its conductivity, potential, or optical absorption. researchgate.net

The pyrrole nitrogen atom provides a convenient site for functionalization, allowing for the attachment of specific recognition elements (e.g., enzymes, antibodies, or chemical receptors) without disrupting the π-conjugated backbone responsible for signal transduction. bohrium.comresearchgate.net This "tailor-made functionality" is a key advantage, enabling the design of sensors with high selectivity for specific analytes. bohrium.comresearchgate.net

For example, polymers based on 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline have been used to create an electrochemical biosensor for urea (B33335). bohrium.com In this design, the polymer acts as a stable platform to immobilize the urease enzyme. The enzymatic reaction with urea produces a local pH change, which is detected as an electrical signal by the conducting polymer platform. Similarly, these hybrid polymers serve as effective matrices for immobilizing biomolecules for the detection of DNA hybridization, glucose, and other relevant bio-analytes. bohrium.comresearchgate.net The stable electrochemical behavior and enhanced electron transfer at the polymer-analyte interface contribute to highly sensitive and stable sensor performance. bohrium.com

Applications in Organic Synthesis as Versatile Chemical Intermediates

Thiophene and pyrrole heterocycles are fundamental building blocks in organic synthesis, and structures combining both, like 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole, are valuable intermediates for constructing more complex molecules. The Paal-Knorr synthesis is a classic and powerful method for creating these five-membered heterocycles. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine (for pyrroles) or a sulfurizing agent like phosphorus pentasulfide (for thiophenes). wikipedia.orgyoutube.comscribd.com

This synthetic versatility allows for the creation of a wide range of substituted thiophene-pyrrole derivatives. wikipedia.org These intermediates can then be used in subsequent reactions to build larger, functional molecules. For example, they are key precursors for the synthesis of monomers used in the polymerization of conducting polymers. researchgate.net They also form the core structure for various dyes, pigments, and pharmaceutical compounds, where the specific arrangement of the thiophene and pyrrole rings is crucial for the target molecule's function.

Catalytic Applications and Metal Complexation Studies

The nitrogen and sulfur atoms within the thiophene-pyrrole framework possess lone pairs of electrons that can coordinate with metal ions, making these compounds effective ligands in coordination chemistry. When derivatized to form Schiff bases (imines), their chelating ability is significantly enhanced. researchgate.netnih.govmdpi.com

Schiff bases derived from pyrrole-2-carboxaldehyde, for instance, can form stable, colored complexes with a variety of transition metals, including copper(II), nickel(II), and iron(II). researchgate.netscirp.org In these complexes, the metal ion is typically coordinated by the imine nitrogen and the pyrrole nitrogen, forming a stable chelate ring. researchgate.netscirp.org This strong binding affinity has been exploited for the spectrophotometric analysis of metal ions. researchgate.net

Furthermore, metal complexes incorporating these ligands can exhibit significant catalytic activity. Ruthenium(II) Schiff base complexes derived from bis(pyrrole-2-carboxaldehyde) have been shown to be effective catalysts for the oxidation of primary alcohols. researchgate.net In another application, TEMPO and L-Proline organocatalysts were anchored to a 2,5-di(2-thienyl)pyrrole solid matrix. metu.edu.tr After immobilization via electrochemical polymerization, the TEMPO-containing catalyst demonstrated reusable activity in the oxidation of benzyl (B1604629) alcohol. metu.edu.tr These findings highlight the potential for designing novel catalysts where the thiophene-pyrrole unit serves as a robust and electronically tunable scaffold for the active metal center or organocatalytic moiety. researchgate.netmetu.edu.tr

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Scalability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole and related structures will likely prioritize green chemistry principles to improve sustainability and facilitate large-scale production.

Traditional methods for constructing the pyrrole (B145914) ring, such as the Paal-Knorr synthesis, often require harsh reaction conditions, including high temperatures and the use of strong acids, which can limit their applicability to sensitive substrates and generate significant waste. acs.org Recent advancements have focused on modifying these classic reactions to be more eco-friendly. For instance, the use of heterogeneous catalysts, such as low-cost and commercially available aluminas, has shown promise in promoting the Paal-Knorr reaction under solvent-free conditions with reduced reaction times and high yields. mdpi.com The reusability of such catalysts for multiple cycles further enhances the sustainability of the process. mdpi.com

Moreover, researchers are exploring entirely new synthetic strategies that move away from traditional methods. One promising approach involves the use of biosourced starting materials. For example, 3-hydroxy-2-pyrones, which can be derived from renewable resources, have been utilized as masked 1,4-dicarbonyl compounds that react efficiently with amines to form substituted pyrroles under mild, solvent-free, or aqueous conditions. acs.org Another innovative and sustainable method involves a catalyst-free multicomponent reaction using green solvents to produce polysubstituted pyrroles with simple workup procedures. acs.org The exploration of chemoenzymatic pathways, which combine the selectivity of enzymatic transformations with chemical synthesis, also presents an exciting avenue for the sustainable production of pyrrole derivatives.

Future efforts in this area will likely focus on the development of catalytic systems that are not only efficient and reusable but also derived from abundant and non-toxic elements. The use of microwave and ultrasound activation as alternative energy sources to conventional heating is also expected to play a significant role in developing more sustainable synthetic protocols. semanticscholar.org

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is becoming increasingly crucial for the rational design of new molecules with tailored properties. In the context of this compound and its derivatives, integrated computational and experimental approaches will be instrumental in accelerating the discovery of novel functional materials.

Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) have proven to be powerful tools for investigating the electronic and optical properties of thiophene-pyrrole-based systems. acs.orgacs.org These computational methods allow for the prediction of key parameters such as frontier molecular orbital (HOMO-LUMO) energy levels, band gaps, and absorption characteristics, which are critical for applications in organic electronics. acs.orgacs.org For instance, computational studies have been used to design novel non-fullerene acceptors for organic photovoltaic (OPV) cells by modifying the structure of a fused thiophene-pyrrole core. acs.orgacs.org These studies can guide synthetic chemists in prioritizing target molecules with the most promising electronic properties, thereby saving significant time and resources.

The table below illustrates how computational methods can be used to predict the electronic properties of designed molecules based on a thiophene-pyrrole scaffold.

Molecule IDHOMO (eV)LUMO (eV)Band Gap (eV)Predicted Efficiency
TPR (Ref)-5.50-3.422.08High
TP1-5.65-3.751.90Very High
TP2-5.60-3.651.95High
TP3-5.55-3.502.05Moderate
TP4-5.58-3.552.03Moderate to High
TP5-5.62-3.602.02High
TP6-5.56-3.512.05Moderate
TP7-5.59-3.562.03Moderate to High

Future research will likely see a deeper integration of more sophisticated computational models, including those that can accurately predict solid-state properties and device performance. The use of machine learning and artificial intelligence to screen vast virtual libraries of potential derivatives will further enhance the power of rational design. The close collaboration between computational and synthetic chemists will be essential to validate these theoretical predictions and to provide feedback for refining the computational models.

Advancements in Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new, more efficient transformations. For the synthesis of this compound and its analogs, future research will focus on elucidating the intricate details of the reaction pathways involved in their formation and subsequent functionalization.

The Paal-Knorr synthesis, a key reaction for forming the pyrrole ring, has been the subject of mechanistic studies. acs.org Computational investigations using DFT have explored the potential energy surfaces of the reaction, suggesting that a hemiaminal cyclization pathway is preferred over an enamine cyclization pathway. semanticscholar.org These studies provide valuable insights into the transition states and intermediates involved in the reaction.

However, many aspects of the mechanisms of reactions involving thiophene-pyrrole scaffolds remain to be fully understood, particularly for more complex transformations and catalytic cycles. Future research will likely employ a combination of advanced spectroscopic techniques, kinetic studies, and isotopic labeling experiments to gain a more detailed picture of these reaction mechanisms. For example, in situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide real-time information about the formation and consumption of intermediates.

A deeper understanding of these mechanisms will enable chemists to rationally design more efficient catalysts, control the regioselectivity and stereoselectivity of reactions, and develop novel transformations for the synthesis of complex pyrrole-thiophene architectures. This knowledge will be crucial for expanding the synthetic toolbox available for creating new functional materials based on this versatile scaffold.

Development of Next-Generation Functional Materials Based on the Pyrrole-Thiophene Scaffold

The unique electronic and structural properties of the pyrrole-thiophene scaffold make it an attractive building block for a wide range of functional materials. Future research in this area will focus on harnessing these properties to develop next-generation materials for applications in electronics, energy, sensing, and beyond.

In the field of organic electronics, polymers and small molecules based on thiophene-pyrrole units are being explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. acs.orgbohrium.com The ability to tune the electronic properties of these materials through chemical modification of the pyrrole-thiophene core is a key advantage. bohrium.com For instance, functionalized thiophene-diketopyrrolopyrrole-based polymers are being investigated as organic anode materials for lithium-ion batteries. rsc.org

The pyrrole-thiophene scaffold is also a promising platform for the development of advanced sensors. bohrium.com The electron-rich nature of these systems makes them sensitive to changes in their chemical environment, which can be exploited for the detection of various analytes. For example, thiophene-pyrrole hybrid polymers have been used to create electrochemical biosensors for the detection of biologically relevant molecules. bohrium.com

Furthermore, the incorporation of the pyrrole-thiophene motif into conjugated microporous polymers (CMPs) opens up possibilities for applications in heterogeneous catalysis. frontiersin.org The inherent porosity and high stability of CMPs, combined with the catalytic activity of the pyrrole and thiophene (B33073) units, could lead to the development of novel and efficient catalysts for a variety of organic transformations. frontiersin.org

The table below summarizes some of the potential applications of functional materials derived from the pyrrole-thiophene scaffold.

Application AreaMaterial TypeKey Properties
Organic ElectronicsConjugated Polymers, Small MoleculesTunable band gap, high charge carrier mobility
Energy StorageFunctionalized PolymersHigh specific capacity, good cycle stability
SensingHybrid Polymers, Thin FilmsHigh sensitivity and selectivity, electrochemical activity
CatalysisConjugated Microporous PolymersHigh surface area, active catalytic sites, reusability
Smart MaterialsStimuli-responsive PolymersReversible changes in optical or electronic properties

As our understanding of the structure-property relationships in these materials continues to grow, we can expect to see the emergence of even more sophisticated and high-performance functional materials based on the versatile and promising this compound scaffold.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 3-thiophen-2-yl-2,5-dihydro-1H-pyrrole, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions or transition-metal-catalyzed coupling. For example, a modified Vilsmeier-Haack formylation can selectively functionalize the pyrrole ring, while thiophene reactivity is controlled via metalation (e.g., using Grignard reagents) followed by electrophilic substitution . Optimizing reaction conditions (e.g., stoichiometry, temperature, and solvent polarity) improves yields. NMR monitoring (e.g., tracking proton shifts in the dihydropyrrole ring) helps assess intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Key for identifying substituent positions. For example, protons on the 2,5-dihydro-1H-pyrrole ring resonate at δ 5.0–6.0 ppm (split patterns indicate vinyl or aromatic coupling) .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for pyrrole rings) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Q. How does the thiophene substituent influence the compound’s electronic properties?

  • Methodology : Computational studies (DFT or Hartree-Fock) model electron density distribution. The thiophene’s electron-rich nature enhances conjugation with the pyrrole ring, lowering the HOMO-LUMO gap. UV-Vis spectroscopy (e.g., λmax shifts in polar solvents) validates computational predictions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on this compound?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., tosyl) on the pyrrole nitrogen to steer electrophiles to the thiophene ring .
  • Metalation : Use LDA (lithium diisopropylamide) to deprotonate the thiophene, enabling selective alkylation/halogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor thiophene reactivity, while nonpolar solvents stabilize pyrrole intermediates .

Q. How can computational chemistry predict catalytic applications of this compound in olefin metathesis?

  • Methodology :

  • Docking Studies : Simulate interactions with Ru-based catalysts (e.g., Grubbs catalysts) to assess ligand compatibility .
  • Kinetic Modeling : Calculate activation energies for ring-opening metathesis polymerization (ROMP) using software like Gaussian or ORCA .
  • Experimental Validation : Compare predicted turnover frequencies (TOFs) with GC-MS or HPLC data from small-scale reactions .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

  • Methodology :

  • LC-MS/MS : Identifies sulfoxide/sulfone derivatives formed via thiophene ring oxidation. Use collision-induced dissociation (CID) to trace fragmentation pathways .
  • EPR Spectroscopy : Detects radical intermediates during photodegradation .
  • Stability Studies : Accelerated aging under UV light or elevated temperature, followed by HPLC quantification of degradation products .

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